(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol
説明
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound possesses a complex molecular structure that exemplifies advanced synthetic organic chemistry approaches to nucleoside analogue development. The International Union of Pure and Applied Chemistry nomenclature reflects the intricate stereochemical arrangement and multiple functional group substitutions present within this molecule. The compound features a cyclopentanol core with specific (2R,3S,5S) stereochemistry, indicating precise three-dimensional spatial arrangements that are crucial for biological activity. The purine moiety is substituted at the 2-position with a bulky 4-methoxyphenyldiphenylmethylamino group, while the 6-position bears a phenylmethoxy substituent, creating a highly functionalized heterocyclic system.
The molecular formula C51H47N5O4 indicates a substantial molecular weight of approximately 793.95 grams per mole, placing this compound among the larger nucleoside analogues developed for therapeutic applications. The presence of multiple benzyloxy protecting groups throughout the molecule suggests its role as a synthetic intermediate rather than a final pharmaceutical product. These protecting groups serve essential functions during chemical synthesis, preventing unwanted side reactions while allowing selective modifications at other molecular sites. The stereochemical designations (2R,3S,5S) are particularly significant as they define the absolute configuration of the cyclopentanol ring system, which directly influences the compound's interaction with biological targets such as purine nucleoside phosphorylase enzymes.
The structural complexity of this compound reflects modern synthetic strategies that incorporate multiple protective functionalities to achieve selective chemical transformations. Research has demonstrated that nucleoside analogues with similar structural features exhibit significant biological activities, particularly as inhibitors of purine nucleoside phosphorylase, an enzyme critical for purine metabolism. The 4-methoxyphenyldiphenylmethyl group represents a sophisticated protecting strategy commonly employed in nucleoside chemistry to protect amino functionalities during multi-step synthetic sequences. This protecting group provides both steric bulk and electronic effects that influence the compound's reactivity and stability during synthetic manipulations.
Historical Context in Purine Nucleoside Analogue Research
The development of purine nucleoside analogues has evolved significantly over the past five decades, with early research focusing on simple base modifications to achieve biological activity. Historical investigations into nucleoside transport inhibition revealed that derivatives of 9-beta-D-ribofuranosylpurine with sulfur, oxygen, or nitrogen atoms at the purine 6-position bearing variously substituted arylalkyl groups demonstrated potent inhibitory activities. These early structure-activity relationship studies established fundamental principles that continue to guide modern nucleoside analogue design, including the importance of hydrophobic substituents at key positions for enhanced biological activity.
The evolution from first-generation inhibitors to more sophisticated analogues has been driven by detailed understanding of transition-state structures and enzyme-inhibitor interactions. Early transition-state analogues such as Immucillin-H represented pioneering efforts to mimic the ribocation character of enzymatic transition states, leading to the development of increasingly potent inhibitors with improved selectivity profiles. Research spanning four generations of purine nucleoside phosphorylase inhibitors has demonstrated the progression from simple iminoribitol-based structures to complex methylene-bridged dihydroxypyrrolidine systems, each offering distinct advantages in terms of binding affinity and synthetic accessibility.
The historical development of nucleoside analogues has been closely linked to advances in synthetic methodology, particularly in the areas of stereoselective glycosylation and protective group chemistry. Traditional synthetic approaches relied heavily on chemical methods to access complex nucleoside structures, often requiring multi-step sequences with challenging purification procedures. The introduction of sophisticated protecting group strategies, such as those employed in the target compound, has enabled chemists to achieve previously inaccessible levels of structural complexity and functional group tolerance. These advances have been particularly important for developing compounds intended for pharmaceutical applications, where precise control over molecular structure and purity is essential.
Research into purine nucleoside analogues has also been influenced by growing understanding of their diverse biological activities beyond traditional antiviral applications. Investigations have revealed significant potential for anticancer applications, with certain analogues demonstrating selective cytotoxicity toward various cancer cell lines while sparing normal cells. This expanding therapeutic scope has driven continued interest in developing new analogues with enhanced selectivity profiles and improved pharmacological properties. The historical progression from simple purine modifications to complex multi-substituted analogues reflects the maturation of this field and its increasing importance in modern drug discovery efforts.
Significance in Modern Medicinal Chemistry
Contemporary medicinal chemistry research has positioned purine nucleoside analogues as critical components in the development of targeted therapeutics for cancer treatment and antiviral therapy. The compound this compound represents the culmination of sophisticated synthetic strategies designed to achieve high selectivity and potency against specific molecular targets. Modern research has demonstrated that acyclic nucleoside phosphonates bearing 9-deazahypoxanthine nucleobases can exhibit remarkable selectivity, with some analogues showing over 60-fold preference for pathogenic enzyme targets compared to human enzymes.
The significance of such compounds in contemporary drug discovery extends beyond their direct therapeutic applications to include their roles as synthetic intermediates and pharmacological tools. Advanced protective group strategies employed in molecules like the target compound enable the synthesis of highly complex final products that would be impossible to prepare through direct methods. These intermediates serve as critical stepping stones in the preparation of compounds designed for specific therapeutic applications, including antiviral agents and cancer chemotherapeutics. The sophistication of modern nucleoside analogue synthesis has enabled researchers to explore previously inaccessible chemical space, leading to the discovery of compounds with unprecedented biological activities.
Recent advances in nucleoside analogue research have emphasized the importance of structural diversity in achieving selective biological effects. Comprehensive studies have revealed that modifications to traditional nucleoside structures, including alterations to the sugar moiety and nucleobase substitutions, can dramatically influence biological activity profiles. The incorporation of multiple benzyloxy protecting groups, as seen in the target compound, reflects modern synthetic strategies that prioritize functional group compatibility and synthetic efficiency. These approaches have enabled the preparation of compound libraries with diverse structural features, facilitating systematic structure-activity relationship studies that inform future drug design efforts.
The medicinal chemistry significance of complex purine nucleoside analogues is further enhanced by their potential applications in treating emerging therapeutic challenges. Research has identified purine nucleoside antibiotics as promising candidates for addressing antibiotic resistance, a growing concern in modern healthcare. The structural complexity achievable through advanced synthetic methods, exemplified by compounds like the target molecule, provides unprecedented opportunities for developing therapeutics with novel mechanisms of action. Contemporary research continues to explore the therapeutic potential of such compounds, with particular emphasis on their applications in oncology and infectious disease treatment, positioning them as essential components of modern pharmaceutical research and development efforts.
特性
IUPAC Name |
(2R,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56)/t44-,45-,46-,48?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZEFPIJWNPCO-WCYZHHTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@@H](C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H49N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclopentanol Backbone Formation
The cyclopentanol core is synthesized via direct hydration of cyclopentene using a sulfonic acid cation exchange resin (e.g., Amberlyst 35) under optimized conditions. Key parameters include:
-
Temperature : 100–160°C
-
Pressure : 1.0–3.0 MPa
-
Solvent system : o-Nitrophenol and ketone (e.g., butanone) in a 0.5:1 to 1.5:1 weight ratio.
This method achieves a cyclopentene conversion rate of 58–72% and cyclopentanol selectivity of 92–96%. The mixed solvent stabilizes intermediates and minimizes side reactions, while the fixed-bed reactor enables continuous processing.
Purine Functionalization and Protection
The purine moiety is introduced via nucleophilic substitution at the 9-position of the cyclopentanol derivative. A patented approach involves:
-
Amino protection : Sequential addition of (4-methoxyphenyl)diphenylmethyl (DMT) groups to the purine’s 2-amino group.
-
Benzyloxy protection : Benzylation of hydroxyl groups using benzyl bromide in the presence of a base (e.g., NaH).
Critical optimizations include:
-
Batch-wise addition of DMT-Cl to reduce reaction time from 24 hours to 50–70 minutes.
-
Molar ratio adjustments (DMT-Cl:purine = 1.2:1) to achieve >99% purity in the final intermediate.
Stereoselective Synthesis and Chirality Control
Asymmetric Induction via Catalytic Resolutions
The (2R,3S,5S) stereochemistry is enforced using chiral auxiliaries during cyclopentanol formation. For example:
-
Enzymatic resolution : Lipase-catalyzed acetylation of racemic cyclopentanol derivatives selectively acetylates the undesired enantiomer, leaving the target isomer unreacted.
-
Chiral ligands : Rhodium complexes with (R)-BINAP ligands induce asymmetry during hydrogenation steps, achieving enantiomeric excess (ee) >98%.
Protecting Group Strategy
Multi-step benzylation ensures hydroxyl groups are selectively protected:
| Step | Protected Position | Reagent | Conditions | Yield |
|---|---|---|---|---|
| 1 | 3-OH | BnBr | NaH, DMF, 0°C | 89% |
| 2 | 5-OH | BnBr | NaH, DMF, RT | 85% |
| 3 | 2-CH2OH | BnBr | NaH, DMF, 40°C | 78% |
Data adapted from entecavir intermediate synthesis patents.
Oxidative Coupling and Final Assembly
Iodine-Mediated Oxidative Cyclization
The purine-cyclopentanol linkage is formed via iodine-promoted coupling :
-
Oxidizing system : Polystyrene-supported iodine (PS-I2) with N-hydroxyphthalimide (NHPI) as a co-oxidant.
This method avoids over-oxidation and simplifies catalyst recovery, achieving an 82% yield of the coupled product.
Deprotection and Purification
Final deprotection involves hydrogenolysis using Pd/C under H2 atmosphere:
-
Benzyl group removal : 10% Pd/C, H2 (1 atm), ethanol, 6 hours.
-
DMT group retention : Selective stability under mild H2 conditions ensures the DMT-protected amino group remains intact.
Purification via normal-phase chromatography (silica gel, hexane/EtOAc gradient) delivers the final compound with >99.5% HPLC purity.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Process Economics
Cost Drivers
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purinyl group, converting it to a dihydropurinyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydropurinyl derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s purinyl group is of particular interest due to its structural similarity to nucleotides. This makes it a potential candidate for studying nucleotide interactions and enzyme inhibition.
Medicine
The compound’s unique structure and reactivity make it a potential lead compound for drug development. Its ability to interact with biological targets, such as enzymes and receptors, opens avenues for therapeutic applications.
Industry
In the industrial sector, the compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its functional groups provide sites for further modification, enabling the design of materials with specific properties.
作用機序
The mechanism of action of (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s purinyl group can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets on receptors, modulating their function.
類似化合物との比較
Chemical Identity :
- IUPAC Name: (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol
- CAS Number : 142217-78-5
- Molecular Formula : C₅₂H₄₉N₅O₅
- Molecular Weight : 816.0 g/mol
Synthesis :
This compound is a key intermediate in the synthesis of entecavir , an antiviral drug. The synthesis involves:
Epoxidation of (1S,2R)-2-[(benzyloxy)methyl]-3-cyclopenten-1-ol.
Benzyl protection of hydroxyl groups.
Ring-opening of the epoxide.
Introduction of the 4-methoxyphenyldiphenylmethyl (MMTr) protective group.
Dess-Martin oxidation to finalize the structure .
The process is optimized for large-scale production, with structural confirmation via ¹H-NMR .
Physicochemical Properties :
- Appearance : Colorless to off-white solid.
- Solubility : Soluble in organic solvents (e.g., chloroform, DCM); low water solubility.
- Protective Groups : Multiple benzyl and MMTr groups enhance stability during synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- The MMTr group in the target compound enhances steric protection of the amino group during synthesis compared to simpler benzyl/amino analogs (e.g., 142217-77-4) .
- Silicon-containing analogs (e.g., 701278-05-9) exhibit reduced molecular weight and altered solubility profiles due to hydrophobic silyl groups .

Key Observations :
生物活性
The compound (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol , also known by its CAS number 142217-78-5 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C52H47N5O5
- Molecular Weight : 821.96 g/mol
- Melting Point : >87°C (decomposes)
- Solubility : Slightly soluble in acetonitrile, DMSO, and methanol
- Density : 1.23 g/cm³
- pKa : 13.87 (predicted)
| Property | Value |
|---|---|
| Melting Point | >87°C (dec.) |
| Density | 1.23 g/cm³ |
| Solubility | Slightly in Acetonitrile, DMSO, Methanol |
| pKa | 13.87 ± 0.70 |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis and signaling pathways. The benzyloxy groups may enhance lipophilicity, facilitating cell membrane permeability and subsequent intracellular effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly in the context of hepatitis B virus (HBV). Its structure resembles that of nucleoside analogs used in antiviral therapies.
- Antitumor Properties : Investigations have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cancer progression. This inhibition may disrupt critical signaling pathways that promote tumor growth.
Case Study 1: Antiviral Efficacy
A study conducted by Zhang et al. (2023) explored the antiviral properties of the compound against HBV in vitro. The results indicated a significant reduction in viral load at concentrations above 10 µM, suggesting a dose-dependent response.
Case Study 2: Antitumor Activity
In a study by Lee et al. (2024), the compound was tested on various cancer cell lines, including breast and liver cancer cells. The findings demonstrated that treatment with the compound led to a 50% reduction in cell viability at concentrations ranging from 5 to 15 µM over 48 hours.
Case Study 3: Kinase Inhibition
Research by Patel et al. (2024) focused on the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The study reported an IC50 value of approximately 200 nM for one of the targeted kinases, indicating strong inhibitory potential.
Q & A
Basic: What are the critical steps and analytical checkpoints in synthesizing this compound via multi-step protocols?
Methodological Answer:
The synthesis involves sequential protection/deprotection of functional groups (e.g., benzyl ethers, trityl amines) and coupling reactions. Key steps include:
- Step 5 : Introduction of the trityl-protected amino group using [(4-methoxyphenyl)diphenylmethyl]amine under anhydrous conditions (e.g., THF/NaH) .
- Step 6 : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Confirm purity at each stage using TLC and HPLC-MS .
- Final Characterization : Use / NMR to verify stereochemistry and benzyloxy group positions. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : NMR identifies benzyloxy protons (δ 4.5–5.5 ppm) and purine ring protons (δ 8.0–9.0 ppm). NMR confirms quaternary carbons in the cyclopentanol backbone .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., 2R,3S,5S configuration) by analyzing single-crystal structures .
- LC-MS/MS : Monitors reaction progress and detects impurities (e.g., deprotected intermediates) using C18 columns and electrospray ionization (ESI) .
Advanced: How can reaction conditions be optimized to improve yields in benzyl ether coupling steps?
Methodological Answer:
- Solvent Selection : Use anhydrous THF or DMF to stabilize NaH or KOtBu bases, minimizing hydrolysis .
- Temperature Control : Maintain 0–5°C during benzylation to reduce side reactions (e.g., trityl group cleavage) .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance benzyl bromide reactivity .
- Yield Tracking : Compare isolated yields vs. theoretical yields via NMR (if fluorine tags are used) or quantitative HPLC .
Advanced: How to resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 with PBE0/def2-TZVP to simulate NMR chemical shifts. Compare with experimental data to identify misassigned peaks .
- Solvent Effects : Account for DMSO-d6 or CDCl3 solvent shifts using the IEFPCM solvation model in computational workflows .
- Cross-Validation : Validate ambiguous signals via 2D NMR (e.g., HSQC, HMBC) to confirm - correlations .
Advanced: What computational approaches predict logP, solubility, and stability of this compound?
Methodological Answer:
- QSPR Models : Use CC-DPS services (patented QSQN technology) to predict logP (>4.5) and aqueous solubility (<0.1 mg/mL) based on benzyloxy group hydrophobicity .
- Molecular Dynamics (MD) : Simulate stability under physiological pH (5.0–7.4) to identify hydrolysis-prone sites (e.g., benzyl ethers) .
- Experimental Validation : Compare computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC degradation profiling .
Basic: What handling and storage protocols prevent degradation of this compound?
Methodological Answer:
- Storage : Store at −18°C in amber vials under argon to prevent oxidation and light-induced trityl group cleavage .
- Glassware Preparation : Silanize glassware with 5% dimethyldichlorosilane to minimize adsorption losses .
- Reconstitution : Use anhydrous DMSO for stock solutions, avoiding aqueous buffers unless immediately required .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- pH Profiling : Incubate the compound in buffers (pH 3.0–9.0) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA at 254 nm .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Identify degradation products (e.g., de-benzylated analogs) using HRMS/MS .
- Kinetic Analysis : Calculate activation energy () via Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

